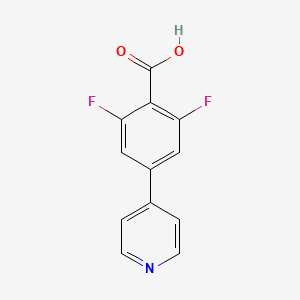

2,6-Difluoro-4-(pyridin-4-yl)benzoic acid

Description

2,6-Difluoro-4-(pyridin-4-yl)benzoic acid (C₁₂H₇F₂NO₂, molar mass: 235.19 g/mol) is a fluorinated benzoic acid derivative featuring a pyridin-4-yl substituent at the para position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

IUPAC Name |

2,6-difluoro-4-pyridin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-9-5-8(7-1-3-15-4-2-7)6-10(14)11(9)12(16)17/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYANHEMGERDADS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=C(C(=C2)F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its biological activities:

- Antimicrobial Activity : Research has indicated that derivatives of this compound may exhibit antimicrobial properties. Specific mechanisms remain to be elucidated, but initial studies suggest efficacy against various pathogens.

- Anti-HIV Activity : A study focusing on novel derivatives demonstrated significant anti-HIV activity. Compounds synthesized showed inhibition percentages of up to 84% against HIV-1 at concentrations of 100 μM .

- Antiproliferative Effects : The compound has been evaluated for its effects on cancer cell lines, such as HeLa and A549. Structural modifications have shown to enhance antiproliferative activities with IC50 values indicating potent activity against these cell lines .

Material Science

2,6-Difluoro-4-(pyridin-4-yl)benzoic acid is used as a building block in the synthesis of complex organic molecules and metal-organic frameworks (MOFs). Its unique electronic properties make it suitable for applications in:

- Dyes and Pigments : The compound serves as a precursor for various chemical intermediates in the dye industry.

- Gas Adsorption : It has been noted for its ability to adsorb halogenated volatile organic compounds (VOCs), carbon dioxide (CO2), and other gases, which suggests potential applications in environmental remediation technologies .

Anti-HIV Activity Study

A comprehensive study published in 2017 synthesized a series of derivatives from this compound. These compounds were screened for anti-HIV properties using an XTT assay on the MT-2 cell line. The results indicated that several compounds displayed potent anti-HIV activity without significant cytotoxicity:

| Compound | Inhibition (%) at 100 μM | Cytotoxicity |

|---|---|---|

| 1c | 84.00% | Low |

| 1d | 76.42% | Low |

| 1e | 80.50% | Low |

This study highlights the potential of these derivatives as therapeutic agents against HIV .

Antiproliferative Activity Assessment

Another significant study assessed the antiproliferative effects of this compound against various cancer cell lines. The results demonstrated that structural modifications could lead to enhanced effectiveness against cell lines such as HeLa and A549, indicating promising avenues for cancer treatment .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound's binding affinity and selectivity towards these targets. The pyridine ring plays a crucial role in the compound's biological activity, often interacting with enzymes or receptors.

Comparison with Similar Compounds

Structural Analogues with Vinyl Linkages

Compounds such as (E)-4-(2-(pyridin-4-yl)vinyl)benzoic acid (IV, C₁₄H₁₁NO₂) share a benzoic acid core but incorporate a vinyl spacer between the pyridine and benzene rings. X-ray diffraction studies reveal that such vinyl-linked derivatives crystallize in monoclinic systems (e.g., space group P2₁ for IV) with distinct unit cell parameters (e.g., a = 3.89359 Å, b = 17.7014 Å) .

Table 1: Structural Comparison

Physicochemical Properties

- Quantitative structure-toxicity relationship (QSTR) models for benzoic acids indicate that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice . For this compound, the electron-withdrawing fluorine and pyridinyl groups may reduce bioavailability, offsetting toxicity risks.

- Acidity: The electron-withdrawing fluorine atoms lower the pKa of the benzoic acid group compared to non-fluorinated derivatives, increasing solubility in basic environments.

Biological Activity

2,6-Difluoro-4-(pyridin-4-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzoic acid core substituted with two fluorine atoms and a pyridine ring, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing pyridine rings often exhibit significant antimicrobial properties. In a study focusing on various pyridine derivatives, it was found that this compound demonstrated considerable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Antiviral Activity

The antiviral potential of this compound has also been explored. It has shown promising results against enveloped viruses by inhibiting viral replication at early stages of infection. In vitro studies demonstrated that the compound could reduce the viral load significantly in infected cell lines . This suggests a possible application in treating viral infections such as influenza and coronaviruses.

Anticancer Activity

The compound's anticancer properties have been investigated in several studies. Notably, it exhibited cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and cervical carcinoma (HeLa). The cytotoxicity was attributed to the induction of apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (lung carcinoma) | 5.0 | 20 |

| HeLa (cervical carcinoma) | 7.5 | 15 |

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Cellular Uptake : Its lipophilic nature enhances cellular uptake, allowing for better bioavailability and efficacy.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives found that modifications to the fluorine substituents significantly enhanced antimicrobial activity. The study highlighted that increasing electron-withdrawing properties improved the overall efficacy against resistant strains .

- Antiviral Studies : In research focused on influenza viruses, this compound showed a reduction in hemagglutination activity, indicating its potential as an antiviral agent .

- Cancer Research : A recent investigation into the cytotoxic effects on various cancer cell lines revealed that this compound induced cell cycle arrest at the G1 phase, leading to decreased proliferation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.